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Compound of Interest

Compound Name: AL 8697

Cat. No.: B1662642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase

alpha (p38α MAPK). With the CAS number 1057394-06-5, this small molecule has

demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for

research in inflammatory diseases. This technical guide provides a comprehensive overview of

AL 8697, including its biochemical properties, mechanism of action, and relevant experimental

data and protocols.

Physicochemical and Biochemical Properties
AL 8697 is a white solid with the molecular formula C₂₁H₂₁F₃N₄O and a molecular weight of

402.41 g/mol . It is soluble in DMSO and ethanol.

Table 1: Physicochemical Properties of AL 8697
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Property Value

CAS Number 1057394-06-5

Molecular Formula C₂₁H₂₁F₃N₄O

Molecular Weight 402.41 g/mol

Appearance White solid

Solubility Soluble in DMSO and ethanol

Mechanism of Action: p38α MAPK Inhibition
AL 8697 exerts its anti-inflammatory effects through the specific inhibition of p38α MAPK. The

p38 MAPK signaling pathway is a key cascade in the cellular response to external stresses and

inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory

cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are

central mediators of inflammation. By inhibiting p38α, AL 8697 effectively downregulates the

production of these inflammatory cytokines.

p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of

inhibition by AL 8697.
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Caption: p38 MAPK signaling pathway and inhibition by AL 8697.
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Quantitative Data
AL 8697 demonstrates high potency and selectivity for p38α over other kinases, including the

closely related p38β isoform.

Table 2: In Vitro Inhibitory Activity of AL 8697

Target IC₅₀ (nM) Selectivity (p38β/p38α)

p38α MAPK 6 14-fold

p38β MAPK 82 -

Data sourced from in vitro kinase assays.

Table 3: In Vivo Efficacy of AL 8697 in a Rat Adjuvant-Induced Arthritis (AIA) Model

Dose (mg/kg, p.o.) Paw Volume Reduction (%)

1 Data not available

3 Data not available

10 Data not available

30 Data not available

While specific percentage reductions are not publicly available, studies indicate a dose-

dependent reduction in paw edema.

Experimental Protocols
In Vitro p38α MAPK Kinase Inhibitory Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AL 8697 against

p38α MAPK.

Materials:

Recombinant human p38α MAPK enzyme
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ATP

Substrate peptide (e.g., ATF2)

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

AL 8697 (in DMSO)

384-well plates

Plate reader for detection (e.g., luminescence or fluorescence)

Procedure:

Prepare a serial dilution of AL 8697 in DMSO.

In a 384-well plate, add the kinase buffer.

Add the AL 8697 dilutions to the wells.

Add the p38α MAPK enzyme to all wells except the negative control.

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,

ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

Calculate the percentage of inhibition for each concentration of AL 8697 relative to the

DMSO control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the anti-inflammatory efficacy of AL 8697 in a rat model of arthritis.

Animals:
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Male Lewis rats (or other susceptible strain)

Materials:

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

AL 8697 formulated for oral administration (e.g., in 0.5% methylcellulose)

Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right

hind paw of each rat.

Randomly assign rats to treatment groups (vehicle control, AL 8697 at various doses).

Begin oral administration of AL 8697 or vehicle daily, starting on a predetermined day post-

adjuvant injection (e.g., day 8 or at the onset of clinical signs).

Monitor the development of arthritis by measuring the volume of both hind paws using a

plethysmometer at regular intervals.

Continue treatment for a specified duration (e.g., 14-21 days).

At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen) for

histological analysis and biomarker assessment if required.

Analyze the data by comparing the paw volume changes in the AL 8697-treated groups to

the vehicle control group.

Synthesis
A detailed, publicly available, step-by-step synthesis protocol for AL 8697 (N-Cyclopropyl-3-[3-

(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide) is

not readily found in the scientific literature. The synthesis of related triazolopyridylbenzamide

compounds typically involves multi-step procedures, often including the formation of the

triazolopyridine core followed by amide coupling reactions.
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Conclusion
AL 8697 is a valuable research compound characterized by its potent and selective inhibition of

p38α MAPK. Its demonstrated anti-inflammatory activity in preclinical models highlights its

potential as a pharmacological tool for investigating the role of the p38 MAPK pathway in

various inflammatory and autoimmune diseases. The data and protocols provided in this guide

are intended to support further research and drug development efforts in this area.

To cite this document: BenchChem. [In-Depth Technical Guide: AL 8697 (CAS Number
1057394-06-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662642#al-8697-cas-number-1057394-06-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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